Cas no 138778-28-6 (1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)-)

1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)- structure
138778-28-6 structure
Product Name:1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)-
CAS-nummer:138778-28-6
MF:C24H30N2O4S
MW:442.571005344391
CID:146771
PubChem ID:65989
Update Time:2025-04-19

1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)-
    • SIRATIAZEM
    • (+)-(2S,3S)-2,3-Dihydro-3-hydroxy-5-(2-(isopropylmethylamino)ethyl)-2-(p-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one acetate (ester)
    • (2S,3S)-2-(4-methoxyphenyl)-5-{2-[methyl(propan-2-yl)amino]ethyl}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methyl(1-methylethyl)amino)ethyl)-, cis-(+)-
    • Siratiazem [INN]
    • UNII-CHJ1X6AG9F
    • [(2S,3S)-2-(4-Methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]acetate
    • Q27275467
    • NS00126159
    • 2,3-dihydro-3-acetoxy-2-(4-methoxyphenyl)-5-(2-(isopropyl(methyl)amino)ethyl)-1,5-benzothiazepin-4(5H)-one
    • CHJ1X6AG9F
    • [(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
    • CHEMBL2107305
    • SCHEMBL1936297
    • 138778-28-6
    • Inchi: 1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1
    • InChI-sleutel: VVZILLNNYUUOIY-PKTZIBPZSA-N
    • LACHT: S1C2C=CC=CC=2N(C([C@@H]([C@@H]1C1C=CC(=CC=1)OC)OC(C)=O)=O)CCN(C)C(C)C

Berekende eigenschappen

  • Exacte massa: 442.19300
  • Monoisotopische massa: 442.193
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 8
  • Complexiteit: 608
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 84.4A^2
  • XLogP3: 3.9

Experimentele eigenschappen

  • Dichtheid: 1.22
  • Kookpunt: 606.8°Cat760mmHg
  • Vlampunt: 320.8°C
  • Brekindex: 1.606
  • PSA: 84.38000
  • LogboekP: 4.21210

1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)- Gerelateerde literatuur

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